Dilauryl phosphite

Vue d'ensemble

Description

Dilauryl phosphite is an organophosphorus compound with the chemical formula C24H51O3P. It is a clear, colorless liquid commonly used as an antioxidant, stabilizer, and plasticizer in various industries, including polymer manufacturing, food processing, and cosmetics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dilauryl phosphite can be synthesized through the esterification of phosphorous acid with lauryl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require a vacuum to remove water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Atherton–Todd Reaction

DLP participates in the Atherton–Todd (AT) reaction , forming phosphoramidates or chlorophosphates with amines or CCl₄:

-

Mechanism : Deprotonation of DLP by a base (e.g., triethylamine) generates a phosphite anion, which reacts with CCl₄ to form lauryl chlorophosphate. Subsequent nucleophilic substitution with amines produces phosphoramidates .

-

Key Observations :

Table 2: Atherton–Todd Reaction Outcomes with DLP

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CCl₄ + Cyclohexylamine | Et₃N, 25°C, 2 h | Lauryl phosphoramidate | 75% | |

| CBrCl₃ + Ethanol | Pyridine, reflux | Lauryl chlorophosphate | 82% |

Thermal Decomposition and Stability

DLP undergoes thermal degradation under oxidative or radical conditions:

-

Radical Scavenging : Reacts with peroxy radicals (e.g., t-BuO·) via hydrogen abstraction, forming phosphate esters and hydrocarbons .

-

Pyrolysis : At >150°C, DLP decomposes to lauryl alcohol and phosphorus oxides, with traces of pyrophosphates .

Key Data :

Oxidation Reactions

DLP oxidizes to dilauryl phosphate (DLO) under mild conditions:

-

Auto-oxidation : Exposure to air or peroxides (e.g., H₂O₂) converts DLP to DLO, confirmed by () .

-

Catalytic Oxidation : Using TEMPO/O₂, DLP oxidizes quantitatively to DLO at 60°C .

Hydrolysis and Solvolysis

DLP hydrolyzes in aqueous acidic or basic media:

-

Acidic Hydrolysis : Forms lauryl alcohol and phosphorous acid () .

-

Basic Hydrolysis : Produces disodium lauryl phosphate and water .

Reaction Kinetics :

Reactivity in Pudovik-Type Additions

While not directly reported for DLP, analogous dialkyl phosphites undergo Pudovik reactions with carbonyl compounds:

Applications De Recherche Scientifique

Polymer Stability

Dilauryl phosphite is extensively used in the polymer industry as an antioxidant and stabilizer . It prevents degradation during processing and enhances the longevity of polymers in end-use applications. By inhibiting the formation of free radicals, it maintains the integrity of polymer chains under thermal stress.

Agricultural Enhancements

The compound has been studied for its effects on agricultural crops. Research indicates that this compound can act as a biostimulant , enhancing plant performance under stress conditions such as drought or disease. This application serves as an alternative to traditional fertilizers and herbicides, promoting sustainable agricultural practices.

Disease Control in Horticulture

This compound exhibits pesticidal properties against various pathogenic bacteria and Oomycetes. Its effectiveness in controlling diseases in horticultural crops positions it as a valuable tool for integrated pest management strategies.

Lubricants and Tribology

In tribological applications, this compound is utilized for its anti-wear properties in lubricant formulations. It contributes to the formation of protective tribofilms that reduce friction and wear in mechanical systems, thus extending equipment life .

Case Studies

- Polymer Manufacturing : A study demonstrated that incorporating this compound into polyethylene formulations significantly improved thermal stability compared to formulations without antioxidants. The presence of this compound reduced discoloration and maintained mechanical properties after prolonged heat exposure.

- Agricultural Trials : Field trials involving this compound as a biostimulant showed a marked increase in crop yields under drought conditions compared to control groups treated with conventional fertilizers. This suggests its potential role in enhancing agricultural resilience against climate variability.

- Tribological Studies : Research on lubricants containing this compound indicated superior anti-wear performance compared to traditional additives. The formation of tribofilms was analyzed using spectroscopy techniques, confirming the compound's effectiveness in reducing friction under high-load conditions .

Mécanisme D'action

Dilauryl phosphite functions primarily as an antioxidant. It decomposes hydroperoxides, which are harmful byproducts of oxidation, thereby protecting polymers and other materials from oxidative degradation. The compound’s effectiveness as an antioxidant depends on its structure, the nature of the substrate, and the reaction conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Dilauryl phosphate

- Triphenyl phosphite

- Diethyl phosphite

- Dimethyl phosphite

Uniqueness

Dilauryl phosphite is unique due to its dual role as both an antioxidant and a stabilizer. Its long alkyl chains provide hydrophobic properties, making it particularly effective in non-polar environments. Additionally, its ability to undergo various chemical reactions, such as oxidation and hydrolysis, adds to its versatility in different applications .

Activité Biologique

Dilauryl phosphite is a phosphite ester commonly used in various industrial applications, particularly as an antioxidant in lubricants and plastics. This article explores the biological activity of this compound, focusing on its biochemical interactions, antioxidant properties, and potential implications for health and environmental safety.

Chemical Structure and Properties

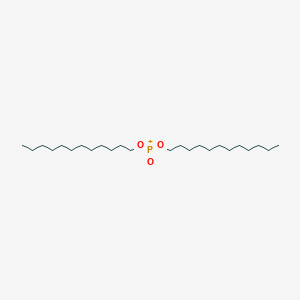

This compound (CHOP) is characterized by two lauryl (dodecyl) groups attached to a phosphite backbone. This structure contributes to its lipophilicity, making it effective in formulations requiring compatibility with hydrocarbon-based systems. The compound exhibits antioxidant properties, primarily through its ability to scavenge free radicals and inhibit oxidative processes.

Antioxidant Mechanism

This compound acts as an antioxidant by undergoing oxidation to form phosphoric acid, which subsequently reacts with hydroperoxides and peroxy radicals to produce alcohols and alkoxy radicals. This reaction pathway is critical in preventing oxidative degradation in lubricating oils and other formulations .

Table 1: Comparison of Antioxidant Mechanisms

| Mechanism | Description | Example Compounds |

|---|---|---|

| Radical Scavenging | Neutralizes free radicals by donating electrons | This compound |

| Hydroperoxide Decomposition | Converts harmful hydroperoxides into less reactive species | Hindered phenols |

| Metal Chelation | Binds metal ions that catalyze oxidation reactions | Sulfurized phenols |

Case Studies

- Toxicological Assessment : Research indicates that this compound exhibits low toxicity in various biological systems. In a study assessing the cytotoxic effects on human cell lines, this compound demonstrated minimal adverse effects at concentrations typically used in industrial applications .

- Enzyme Interactions : Studies have shown that this compound can influence enzyme activity. For instance, it was observed to modulate lipase activity in vitro, which may have implications for lipid metabolism . This interaction suggests potential applications in formulations aimed at modifying lipid absorption or metabolism.

- Environmental Impact : this compound's biodegradability has been evaluated, indicating that it breaks down into non-toxic metabolites under aerobic conditions. This property is essential for assessing its environmental safety when used in lubricants and other products .

Research Findings

Recent literature has highlighted the multifunctional roles of this compound beyond its antioxidant capabilities. It has been investigated for its potential use in:

- Food Preservation : Due to its antioxidant properties, this compound is being explored as a food additive to extend shelf life by preventing oxidative rancidity.

- Pharmaceutical Applications : Its ability to modulate enzyme activity raises interest in using this compound as a potential excipient or stabilizer in drug formulations.

Propriétés

IUPAC Name |

didodecoxy(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O3P/c1-3-5-7-9-11-13-15-17-19-21-23-26-28(25)27-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCOASQOMILNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051859 | |

| Record name | Didodecyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonic acid, didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

21302-09-0 | |

| Record name | Di(n-dodecyl)hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021302090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilauryl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didodecyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.